1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one
Overview
Description
1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one is a useful research compound. Its molecular formula is C6H5N3O and its molecular weight is 135.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of 1H-imidazo[4,5-b]pyridin-2(3H)-one is the α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, converting complex sugars into simple sugars for absorption into the bloodstream .
Mode of Action
1H-imidazo[4,5-b]pyridin-2(3H)-one interacts with α-glucosidase through a series of hydrophobic interactions and hydrogen bonds . The –NH– group of the imidazo-pyridine forms a hydrogen bond with Asp1526, while the hydroxyl groups form hydrogen bonds with Asp1279 . The imidazo-pyridine ring is stabilized by π–π stacking with Phe1560 . These interactions inhibit the activity of α-glucosidase, preventing the breakdown of complex carbohydrates and thus reducing postprandial blood glucose levels .
Biochemical Pathways
By inhibiting α-glucosidase, 1H-imidazo[4,5-b]pyridin-2(3H)-one affects the carbohydrate digestion pathway . This results in a decrease in postprandial blood glucose levels, which is beneficial for managing type-II diabetes mellitus .
Result of Action
The inhibition of α-glucosidase by 1H-imidazo[4,5-b]pyridin-2(3H)-one leads to a reduction in postprandial blood glucose levels . This can help manage blood glucose levels in individuals with type-II diabetes mellitus .
Biochemical Analysis
Biochemical Properties
1H-imidazo[4,5-b]pyridin-2(3H)-one has been evaluated for its ability to inhibit Baker’s yeast α-glucosidase enzyme . The compound interacts with enzymes, proteins, and other biomolecules, and these interactions are crucial to its role in biochemical reactions .
Cellular Effects
The effects of 1H-imidazo[4,5-b]pyridin-2(3H)-one on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1H-imidazo[4,5-b]pyridin-2(3H)-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, contributing to its biochemical properties .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 1H-imidazo[4,5-b]pyridin-2(3H)-one may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 1H-imidazo[4,5-b]pyridin-2(3H)-one vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
1H-imidazo[4,5-b]pyridin-2(3H)-one is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 1H-imidazo[4,5-b]pyridin-2(3H)-one within cells and tissues are important aspects of its biochemical properties. It may interact with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 1H-imidazo[4,5-b]pyridin-2(3H)-one and any effects on its activity or function are key to understanding its role in biochemical reactions . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
1,3-dihydroimidazo[4,5-b]pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-8-4-2-1-3-7-5(4)9-6/h1-3H,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDIPOWQYRAOSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333936 | |
Record name | 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16328-62-4 | |
Record name | 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,2H,3H-imidazo[4,5-b]pyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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